molecular formula C7H4ClNO B8585515 Chlorofuropyridine

Chlorofuropyridine

Cat. No.: B8585515
M. Wt: 153.56 g/mol
InChI Key: GEKACJIDWSLNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorofuropyridine is a heterocyclic compound characterized by a fused furan and pyridine ring system substituted with a chlorine atom. Its synthesis typically involves the reaction of furopyridone with phosphorus oxychloride (POCl₃) under reflux conditions, followed by purification via flash column chromatography to yield a yellow crystalline solid .

Properties

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

IUPAC Name

2-chlorofuro[3,2-b]pyridine

InChI

InChI=1S/C7H4ClNO/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H

InChI Key

GEKACJIDWSLNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(O2)Cl)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorofuropyridine typically involves the chlorination of furo[3,2-b]pyridine derivatives. One common method includes the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at the second position of the furopyridine system, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of Chlorofuropyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorofuropyridine belongs to a broader class of chlorinated heterocycles, which includes chloropyridines, chlorothiophenes, and chloroquinolines. Below is a systematic comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Compound Core Structure Key Substituents Synthetic Route Applications
This compound Furan fused with pyridine Chlorine at pyridine ring Reflux of furopyridone with POCl₃ Potential intermediates in drug synthesis
2-Chloropyridine Pyridine ring Chlorine at C2 position Chlorination of pyridine derivatives Pharmaceutical intermediates, catalysts
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Pyridine + pyrazole hybrid Chlorine, trifluoromethyl, carboxylic acid Multi-step coupling reactions Agrochemicals (e.g., insecticides)
5-(2-Chloropyridin-4-yl)-1,2,4-oxadiazole Pyridine + oxadiazole hybrid Chlorine at C2, oxadiazole Cycloaddition reactions Bioactive molecule scaffolds

Reactivity and Stability

  • The chlorine atom at the pyridine ring facilitates nucleophilic substitution reactions, making it a versatile intermediate .
  • 2-Chloropyridine : Exhibits higher reactivity at the C2 position due to the electron-withdrawing effect of chlorine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .
  • Chloropyrazole-pyridine hybrids : The trifluoromethyl group in these compounds enhances lipophilicity, improving membrane permeability in agrochemical applications .

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